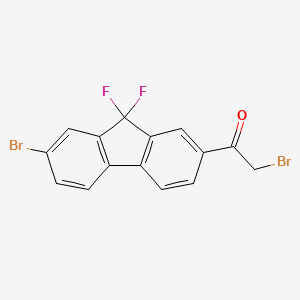
2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)Ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone is a synthetic organic compound with the molecular formula C15H8Br2F2O and a molecular weight of 402.03 g/mol . It is characterized by the presence of bromine and fluorine atoms attached to a fluorenyl ring, making it a compound of interest in various chemical research and industrial applications.
Preparation Methods
The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds to 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone include:
1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone: Lacks one bromine atom compared to the target compound.
2-bromo-9,9-dimethylfluorene: Contains methyl groups instead of fluorine atoms, leading to different electronic properties.
1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone: Contains a chlorine atom instead of a bromine atom in the ethanone group.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
2-bromo-1-(7-bromo-9,9-difluorofluoren-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2F2O/c16-7-14(20)8-1-3-10-11-4-2-9(17)6-13(11)15(18,19)12(10)5-8/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKOFVIDGILCOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CBr)C(C3=C2C=CC(=C3)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2400288.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400289.png)
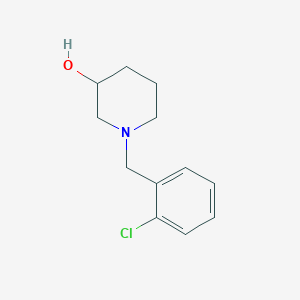
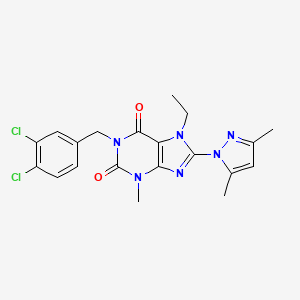
![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)
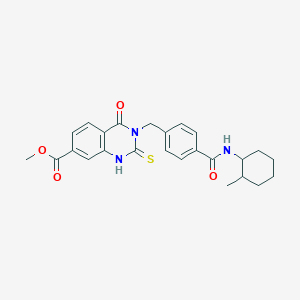
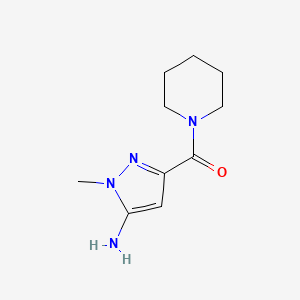
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)
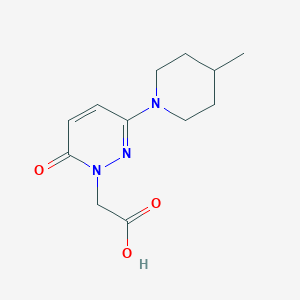
![4-tert-butyl-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide](/img/structure/B2400302.png)


![Tert-butyl (3S,4S)-4-[acetyl(methyl)amino]-3-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate](/img/new.no-structure.jpg)
![1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2400311.png)
